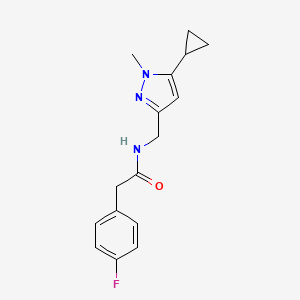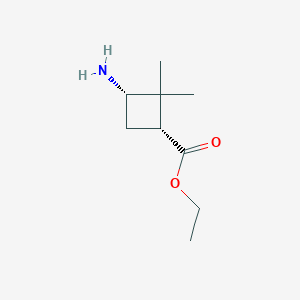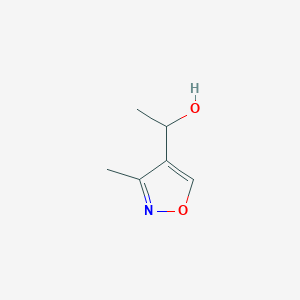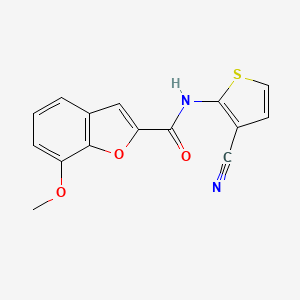
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: By interacting with receptors, it can modulate signaling pathways.
Pathway Interference: It can interfere with specific biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorophenyl group in this compound may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-15(12-4-5-12)9-14(19-20)10-18-16(21)8-11-2-6-13(17)7-3-11/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLPXSGYOPILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1E)-3-(2,5-DIMETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2599144.png)
![Methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate](/img/structure/B2599146.png)
![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)
![3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2599149.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2599150.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599154.png)

![1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2599157.png)

![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2599161.png)
![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)
![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)
